molecular formula C16H11ClF2N2O3 B11081384 Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-

Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)-

Cat. No.: B11081384
M. Wt: 352.72 g/mol
InChI Key: SERGBAZVZLLPIJ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and a cyanophenoxy group attached to an acetamide backbone. Its molecular formula is C16H10ClF2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(chlorodifluoromethoxy)aniline with 2-(2-cyanophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-fluorophenyl)-2-chloro-: Similar in structure but with a fluorine atom instead of the chlorodifluoromethoxy group.

    Acetamide, N-(2,4-difluorophenyl)-: Contains two fluorine atoms on the phenyl ring.

    N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Contains a sulfonyl group and a piperazine ring.

Uniqueness

Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-(2-cyanophenoxy)- is unique due to the presence of both the chlorodifluoromethoxy and cyanophenoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry.

Properties

Molecular Formula

C16H11ClF2N2O3

Molecular Weight

352.72 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(2-cyanophenoxy)acetamide

InChI

InChI=1S/C16H11ClF2N2O3/c17-16(18,19)24-13-7-5-12(6-8-13)21-15(22)10-23-14-4-2-1-3-11(14)9-20/h1-8H,10H2,(H,21,22)

InChI Key

SERGBAZVZLLPIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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